Tachystatin C

Antimicrobial peptides Gram-negative bacteria IC50 comparison

Tachystatin C is a 41-residue, cysteine-rich antimicrobial peptide (AMP) isolated from hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus). It belongs to the tachystatin family alongside Tachystatin A and Tachystatin B, but is uniquely distinguished by its lack of significant sequence homology to A/B, a distinct C-terminal amphiphilic β-sheet domain, and hemolytic activity absent in the other family members.

Molecular Formula
Molecular Weight
Cat. No. B1575829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTachystatin C
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tachystatin C Procurement Guide: Chitin-Binding Horseshoe Crab Antimicrobial Peptide with Broad-Spectrum Activity vs. In-Class Comparators


Tachystatin C is a 41-residue, cysteine-rich antimicrobial peptide (AMP) isolated from hemocytes of the Japanese horseshoe crab (Tachypleus tridentatus) [1]. It belongs to the tachystatin family alongside Tachystatin A and Tachystatin B, but is uniquely distinguished by its lack of significant sequence homology to A/B, a distinct C-terminal amphiphilic β-sheet domain, and hemolytic activity absent in the other family members [1][2]. Tachystatin C exhibits a broad antimicrobial spectrum covering Gram-positive bacteria, Gram-negative bacteria, and fungi [1].

Why Generic Substitution Fails for Tachystatin C: Intra-Family and Cross-Class Activity Gaps That Preclude Interchangeability


Superficial classification of Tachystatin C as merely one of three tachystatin variants is contradicted by quantitative functional data: Tachystatin B is completely inactive against Escherichia coli (no inhibition at 100 µg/mL), Tachystatin A exhibits ~21-fold weaker anti-E. coli potency than Tachystatin C, and neither A nor B possesses hemolytic activity [1]. Across the broader horseshoe crab AMP repertoire, Tachycitin is >27-fold less potent against E. coli, and Big defensin shows ~22-fold weaker anti-Candida activity relative to Tachystatin C [1]. These potency gaps, combined with unique chitin-localization targeting at the yeast bud septum, mean that generic substitution with any in-class or cross-class peptide will produce materially different experimental outcomes, rendering Tachystatin C non-fungible for studies requiring specific anti-Gram-negative or combined antibacterial–antifungal–hemolytic profiles.

Tachystatin C Quantitative Differentiation Evidence: Head-to-Head IC50, Hemolysis, and Chitin-Localization Data Against Closest Analogs


Tachystatin C vs. Tachystatin A and B: Anti-E. coli Potency Differential Exceeding 20-Fold

Tachystatin C is the only tachystatin family member with potent activity against the Gram-negative model organism Escherichia coli. Tachystatin B is completely inactive against E. coli (no inhibition at 100 µg/mL), while Tachystatin A requires a 20.8-fold higher concentration (IC50 = 25 µg/mL) to achieve the same 50% growth inhibition as Tachystatin C (IC50 = 1.2 µg/mL) [1]. This differential is confirmed in the CAMP database entry for Tachystatin C, which independently reports an IC50 of 1.2 µg/mL against E. coli [2].

Antimicrobial peptides Gram-negative bacteria IC50 comparison

Tachystatin C vs. Tachycitin and Big Defensin: Anti-E. coli Selectivity Advantage for Horseshoe Crab AMP Selection

Among the panel of five horseshoe crab antimicrobial peptides tested in the same study, Tachystatin C demonstrates the most potent anti-E. coli activity. Tachycitin has an IC50 of 33 µg/mL against E. coli, 27.5-fold higher than Tachystatin C [1]. Big defensin (IC50 = 2.5 µg/mL) is approximately 2-fold less potent, while Tachyplesin (IC50 < 2.5 µg/mL) is roughly equipotent [1]. However, Tachyplesin is a 17-residue peptide with a distinct β-hairpin structure and lacks the chitin-binding and hemolytic properties of Tachystatin C, making it functionally non-equivalent despite comparable anti-E. coli potency.

Antimicrobial peptides Horseshoe crab innate immunity Gram-negative pathogen screening

Tachystatin C vs. Tachystatin A and B: Exclusive Hemolytic Activity as a Decisive Functional Differentiator

Tachystatin C uniquely possesses strong hemolytic activity against sheep erythrocytes, a property entirely absent in Tachystatin A and Tachystatin B [1][2]. This hemolytic activity is mechanistically attributed to a unique COOH-terminal sequence that forms an amphiphilic β-sheet, a structural element not present in Tachystatin A or B [2]. The TCDB database entry for Tachystatin B1 explicitly confirms: 'Does not cause hemolysis on sheep erythrocytes' [3]. This binary difference (present vs. absent) creates a sharp functional boundary that eliminates any possibility of substituting Tachystatin A or B for experiments requiring hemolytic activity, such as membrane-permeabilization studies, cytotoxicity assays, or cancer-selective peptide development.

Hemolysis Cytotoxicity screening Antimicrobial peptide selectivity

Tachystatin C vs. Tachystatin A and B: Chitin-Binding Localization at Yeast Bud Septum Enables Targeted Antifungal Probing

All three tachystatins bind chitin, but fluorescence-labeled Tachystatin C displays a distinctive localization pattern: it strongly stains the chitin-rich septum between mother cell and bud in the yeast Pichia pastoris, with concomitant strong cell lysis activity [1]. Under identical fluorescence microscopy conditions, this septal targeting and the resulting lytic morphology were most pronounced for Tachystatin C compared with Tachystatin A and B [1]. At 3 µg/mL (10-fold the IC50), Tachystatin C caused pronounced cell lysis, whereas Tachystatins A and B produced primarily morphological changes (shrinkage) without the same degree of lysis [1].

Chitin binding Fungal cell wall targeting Fluorescence microscopy

Tachystatin C Primary Structure Divergence vs. Tachystatin A/B: Sequence Identity Gap Supports Distinct Evolutionary and Functional Class

Tachystatin A and B share ~40% sequence identity and are homologous to ω-agatoxin-IVA (a spider venom calcium channel blocker), whereas Tachystatin C has no significant sequence similarity to Tachystatin A or B and instead resembles insecticidal spider neurotoxins [1][2]. Despite this divergence, the six cysteine residues are positionally conserved, and all three peptides adopt a cysteine-stabilized triple-stranded β-sheet with an inhibitor cystine knot motif [1]. Tachystatin C further possesses a unique COOH-terminal amphiphilic β-sheet sequence absent in A and B, which is directly implicated in its hemolytic activity [2].

Antimicrobial peptide evolution Sequence homology Cysteine-stabilized β-sheet

Tachystatin C Application Scenarios: Evidence-Driven Procurement Use Cases for Research and Industrial Programs


Gram-Negative Antibacterial Lead Discovery from Natural Host-Defense Peptides

When screening horseshoe crab hemocyte-derived peptides for activity against Gram-negative pathogens such as E. coli, Tachystatin C is the only tachystatin family member with single-digit µg/mL potency (IC50 = 1.2 µg/mL) and is 27.5-fold more potent than Tachycitin (IC50 = 33 µg/mL). Tachystatin B is completely inactive against E. coli and is therefore unsuitable for this application [1]. Procurement of Tachystatin C is mandatory for Gram-negative-focused screening cascades.

Hemolytic AMP Mechanism-of-Action Studies and Membrane Permeabilization Assays

Tachystatin C is the only tachystatin that combines broad-spectrum antimicrobial activity with strong hemolytic activity on sheep erythrocytes [1][2]. This makes it uniquely suitable for comparative mechanistic studies examining the structural determinants of hemolysis versus antimicrobial selectivity. The unique COOH-terminal amphiphilic β-sheet domain provides a defined structural element for mutagenesis-based investigations of membrane-permeabilizing activity [2].

Chitin-Targeted Antifungal Probe Development and Fungal Cell Wall Imaging

Fluorescence-labeled Tachystatin C stains chitin-rich septal regions in budding yeast and induces strong cell lysis, a property that is more pronounced than for Tachystatin A or B [1]. This makes Tachystatin C the preferred tachystatin for developing chitin-targeted imaging probes or for studying the relationship between chitin binding, septal localization, and fungal cell death.

Evolutionary and Structural Biology of Cystine-Knot Antimicrobial Peptides

Tachystatin C shares the cysteine-stabilized triple-stranded β-sheet scaffold with Tachystatin A and B but has no significant primary sequence similarity, and instead resembles insecticidal spider neurotoxins [1]. This divergent evolution within a conserved structural framework makes Tachystatin C an essential comparator for phylogenetic and structural studies of the cystine-knot AMP family; substituting Tachystatin A or B would eliminate the divergent sequence axis required for evolutionary analysis.

Quote Request

Request a Quote for Tachystatin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.